molecular formula C9H11BrN2O2 B1302201 4-Bromo-N-isopropyl-2-nitroaniline CAS No. 683274-50-2

4-Bromo-N-isopropyl-2-nitroaniline

Cat. No. B1302201
Key on ui cas rn: 683274-50-2
M. Wt: 259.1 g/mol
InChI Key: QKZASAQBZATLAE-UHFFFAOYSA-N
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Patent
US09125901B2

Procedure details

Tin(II) chloride (1.69 g, 8.90 mmol) is added to a solution of 4-bromo-N-isopropyl-2-nitroaniline (770 mg, 2.97 mmol) in ethanol. The mixture may be heated to reflux for an appropriate time (such as 4 hr) and cooled. 4 N sodium hydroxide is added to the solution which then may be filtered. The filtrate is extracted with ethyl acetate. The combined organic layer may be washed with brine and concentrated. The residue may be purified by any appropriate method including Biotage column chromatography to give 4-bromo-N-1-isopropylbenzene-1,2-diamine (513 mg).
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Br:4][C:5]1[CH:14]=[CH:13][C:8]([NH:9][CH:10]([CH3:12])[CH3:11])=[C:7]([N+:15]([O-])=O)[CH:6]=1.[OH-].[Na+]>C(O)C>[Br:4][C:5]1[CH:6]=[C:7]([NH2:15])[C:8]([NH:9][CH:10]([CH3:11])[CH3:12])=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
770 mg
Type
reactant
Smiles
BrC1=CC(=C(NC(C)C)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture may be heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an appropriate time (such as 4 hr)
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
may be filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer may be washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue may be purified by any appropriate method

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=CC1)NC(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 513 mg
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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